ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Overview
Description
This compound is a derivative of chromone . Chromones are a class of compounds that have a benzopyranone structure. They are known to have various biological activities, including anti-inflammatory, anti-allergic, and anti-cancer effects .
Molecular Structure Analysis
The compound has a chromone core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring . It also has a propanoate ester group attached to the chromone core through an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the ester group could undergo hydrolysis, transesterification, or other reactions typical of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents .Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of certain cancer cells . This suggests that the compound may interact with its targets, leading to changes in cellular processes that inhibit cell growth.
Biochemical Pathways
It can be inferred from similar compounds that it may affect a variety of pathways related to cell growth and proliferation . The downstream effects of these pathway alterations would likely include changes in cell behavior and potentially cell death.
Pharmacokinetics
A study on similar compounds suggests that they have been synthesized and evaluated for their pharmacokinetic properties . These properties would impact the bioavailability of the compound, influencing its effectiveness.
Future Directions
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-19(22)12(2)25-16-9-6-14-10-17(20(23)26-18(14)11-16)13-4-7-15(21)8-5-13/h4-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOHJAJZRPVFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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